
Urdamycin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OM-4842 is a platelet aggregation inhibitor from Streptomyces.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Urdamycin G exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it is effective against various strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, highlighting its potential as a therapeutic agent in treating bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Bacillus subtilis | 8.0 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy .
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of human leukemia cells and other malignancies. The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated this compound's effects on several cancer cell lines, including:
- Human leukemia (L1210)
- Breast cancer (MCF-7)
- Colon cancer (HCT116)
The results indicated that this compound exhibited GI50 values ranging from 0.01 to 0.1 µM across these cell lines, suggesting a strong potential for development as an anticancer drug .
Biosynthetic Pathways
Research into the biosynthesis of this compound has revealed insights into its structural characteristics and genetic underpinnings. The gene cluster responsible for its production includes several genes involved in polyketide synthesis and glycosylation processes. Understanding these pathways not only aids in the production of this compound but also facilitates the development of analogs with enhanced activity or reduced toxicity.
Key Genes Involved
- urdM : Involved in oxygenation at position 12b.
- urdGT2 : Catalyzes the glycosyltransfer step essential for urdamycin biosynthesis .
Structural Modifications and Derivatives
Modification of this compound has been explored to enhance its biological activity. Derivatives created through methods such as O-acylation have shown improved efficacy against cancer cells, indicating that structural changes can significantly influence pharmacological properties.
Table: Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
O-acylation | Enhanced activity against L1210 cells |
Glycosylation pattern change | Minimal impact on overall activity |
These findings underscore the importance of chemical modifications in optimizing therapeutic agents derived from natural products .
Propiedades
Número CAS |
115626-67-0 |
---|---|
Fórmula molecular |
C37H46O14 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
(3R,4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C37H46O14/c1-16-22(38)7-9-27(48-16)50-25-13-24(47-18(3)31(25)41)19-5-6-20-29(32(19)42)33(43)21-11-12-36(46)15-35(4,45)14-26(40)37(36,30(21)34(20)44)51-28-10-8-23(39)17(2)49-28/h5-6,11-12,16-18,22-25,27-28,31,38-39,41-42,45-46H,7-10,13-15H2,1-4H3/t16-,17-,18+,22-,23-,24+,25+,27-,28-,31+,35-,36-,37-/m0/s1 |
Clave InChI |
NXMILGRUJOPZOM-WCWCMWHBSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)O)O |
SMILES canónico |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)OC7CCC(C(O7)C)O)O)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
115626-67-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aggreticin, OM-4842, OM4842, OM 4842, Urdamycin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.